(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde
Description
Historical Context of Ophiobolin Discovery and Characterization
Ophiobolin A was first isolated in 1958 from the fungus Ophiobolus miyabeanus (reclassified as Bipolaris oryzae) by Ishibashi and Nakamura. nih.govmdpi.comrsc.org Its chemical structure and stereochemistry were subsequently reported in 1965. nih.gov Initially, Ophiobolin A was characterized for its phytotoxic properties, particularly its role in causing diseases like "brown spot lesions" on crops such as rice and barley. mdpi.comrsc.orgspandidos-publications.com The discovery of ophiobolins filled a gap in the understanding of terpenoid compounds, bridging the structural classes between diterpenes (C20) and triterpenes (C30) with their C25 skeleton. spandidos-publications.com
Overview of Ophiobolins as Sesterterpenoid Fungal Secondary Metabolites
Ophiobolins are a family of sesterterpenoid compounds, characterized by a core structure containing 25 carbon atoms, derived from five isoprene (B109036) units. spandidos-publications.comoup.com These molecules are classified as fungal secondary metabolites, meaning they are produced by fungi but are not directly involved in their primary metabolic processes like growth and reproduction. oup.comutrgv.eduproquest.comresearchgate.net The ophiobolin structure is notably characterized by a unique tricyclic 5-8-5 fused ring system. mdpi.comrsc.orgoup.commdpi.com Over 70 ophiobolin analogues have been discovered to date, primarily isolated from fungi belonging to the genera Bipolaris (formerly Helminthosporium and Drechslera) and Aspergillus. mdpi.comoup.commdpi.comontosight.ai These fungi are often plant pathogens, and the production of ophiobolins is linked to their interactions with host plants. mdpi.comspandidos-publications.comoup.commdpi.comontosight.ai
Broad Spectrum of Biological Activities and Research Significance of Ophiobolin A
Ophiobolin A exhibits a broad range of biological activities, making it a compound of significant research interest. nih.govmdpi.comoup.comutrgv.eduproquest.comresearchgate.nethellobio.combiorxiv.orgelifesciences.org While initially recognized as a phytotoxin and calmodulin inhibitor in plants, later research revealed its potent effects on mammalian cells, particularly cancer cells. nih.govspandidos-publications.comutrgv.eduhellobio.com
Key biological activities and research findings include:
Phytotoxicity: Ophiobolin A is a known phytotoxin, causing detrimental effects on plants, including the induction of cell death and inhibition of growth. mdpi.comspandidos-publications.comoup.com It has been shown to inhibit protein and nucleic acid synthesis and act as an inhibitor of β-1,3-glucan synthetase in plant cells. spandidos-publications.com
Calmodulin Inhibition: Ophiobolin A is an irreversible inhibitor of calmodulin, a crucial calcium-binding protein involved in various cellular processes in both plants and animals. nih.govhellobio.comcaymanchem.com It reacts covalently with lysine (B10760008) residues on calmodulin, disrupting its function. hellobio.comcaymanchem.com
Antimicrobial Activity: Studies have indicated that ophiobolin A possesses activity against certain microorganisms, including fungi and bacteria. mdpi.comoup.commdpi.comontosight.ai
Cytotoxic and Antitumor Activity: A significant area of research focuses on the cytotoxic effects of Ophiobolin A against a wide variety of cancer cell lines. nih.govmdpi.comspandidos-publications.comutrgv.eduresearchgate.netmdpi.comhellobio.combiorxiv.orgelifesciences.orgplos.org It has demonstrated anti-proliferative activity often with sub-micromolar potency across dozens of cancer cell types, including breast cancer, leukemia, glioma, glioblastoma, and melanoma. nih.govmdpi.comutrgv.eduplos.org Notably, Ophiobolin A has shown activity against apoptosis-resistant cancer cells and multidrug-resistant (MDR) phenotypes. mdpi.comspandidos-publications.comresearchgate.net Its mechanism of action in cancer cells is complex and appears to involve the induction of non-apoptotic cell death, such as paraptosis, characterized by cytoplasmic vacuolization and enlargement of mitochondria and endoplasmic reticulum. utrgv.eduresearchgate.netelifesciences.orgnih.gov Research suggests that Ophiobolin A can covalently modify phosphatidylethanolamine (B1630911) (PE) in cancer cells, leading to the formation of cytotoxic adducts and subsequent membrane destabilization. elifesciences.org It has also been shown to target mitochondria, alter metabolic pathways, and induce oxidative stress in cancer cells. nih.govbiorxiv.orgplos.org The C5,C21-dicarbonyl functionality of Ophiobolin A is considered critical for its anticancer activity. nih.govulb.ac.be
Anti-inflammatory Effects: Some ophiobolin analogues, including Ophiobolin A, have shown anti-inflammatory properties. mdpi.com
The diverse biological activities of Ophiobolin A highlight its potential as a lead compound for the development of new therapeutic agents, particularly in the area of cancer treatment, and as a tool for investigating fundamental cellular processes. spandidos-publications.comresearchgate.netontosight.aibiorxiv.orgulb.ac.be
Structure
2D Structure
3D Structure
Properties
CAS No. |
4611-05-6 |
|---|---|
Molecular Formula |
C25H36O4 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde |
InChI |
InChI=1S/C25H36O4/c1-15(2)10-18-11-16(3)25(29-18)9-8-23(4)12-19-22(20(27)13-24(19,5)28)17(14-26)6-7-21(23)25/h6,10,14,16,18-19,21-22,28H,7-9,11-13H2,1-5H3/t16-,18-,19-,21+,22+,23+,24+,25-/m0/s1 |
InChI Key |
MWYYLZRWWNBROW-ISPAKYAGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2CC=C([C@@H]4[C@H](C3)[C@](CC4=O)(C)O)C=O)C)C=C(C)C |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(CC4=O)(C)O)C=O)C)C=C(C)C |
Appearance |
Solid powder |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ophiobolin A; Ophiobolin-A; Cochliobolin A; NSC 114340; Cochliobolin-A; NSC114340; NSC-114340; |
Origin of Product |
United States |
Producing Organisms and Natural Occurrence of Ophiobolin a
Terrestrial Fungal Sources
Terrestrial fungi represent a major source of Ophiobolin A. These include well-known plant pathogens and other genera with diverse relationships with host plants.
Fungi belonging to the genus Bipolaris are considered primary producers of ophiobolins, including Ophiobolin A. researchgate.netspandidos-publications.comspandidos-publications.comnih.govrsc.orgmdpi.com Notable species within this genus that produce Ophiobolin A include Bipolaris oryzae and Bipolaris maydis. cnr.itapsnet.orgnih.govhorizonepublishing.com Bipolaris oryzae, for instance, is known to produce Ophiobolin A and Ophiobolin B during spore germination and in nutrient media. apsnet.org Bipolaris maydis also produces ophiobolins. apsnet.orgnih.gov
Beyond the Bipolaris genus, Ophiobolin A production has been reported in other fungal genera, including Aspergillus, Sarocladium, and Drechslera. researchgate.netmdpi.comresearchgate.netmdpi.com Drechslera gigantea is specifically recognized as a producer of Ophiobolin A. spandidos-publications.comspandidos-publications.comcnr.itcore.ac.uknih.gov Ophiobolins have been isolated from Aspergillus species, including those previously misidentified as A. ustus but later ascribed to species like A. calidoustus, A. insuetus, and A. keveii. mdpi.com
Ophiobolin A-producing filamentous fungi can exist as endophytes or infectious microbes in association with plants. researchgate.netnih.gov Endophytic fungi inhabit plant tissues without causing apparent disease symptoms. tjnpr.org Studies have reported the isolation of Ophiobolin A-producing endophytic fungi, such as a Bipolaris species, from plants like Datura metel. researchgate.netnih.govtemple.eduresearchgate.net This suggests a relationship where the fungus resides within the plant and produces the compound.
Many terrestrial fungi that produce Ophiobolin A are known phytopathogens, causing diseases in important agricultural crops. ulb.ac.bespandidos-publications.comspandidos-publications.comnih.gov Bipolaris species, for example, are responsible for attacking crops such as rice, maize, and sorghum, leading to diseases like brown spot lesions on leaves. spandidos-publications.comspandidos-publications.comcnr.ithorizonepublishing.comnih.govnih.govresearchgate.net The ophiobolins produced by these fungi are considered phytotoxins and contribute to disease progression. nih.govresearchgate.net For instance, Bipolaris oryzae is the causal agent of brown leaf spot disease in rice. apsnet.orghorizonepublishing.com
Here is a table summarizing some terrestrial fungal producers and their associated plants:
| Fungal Genus/Species | Associated Plant(s) | Role (Phytopathogen/Endophyte) |
| Bipolaris oryzae | Rice | Phytopathogen |
| Bipolaris maydis | Maize | Phytopathogen |
| Bipolaris sorghicola | Sorghum | Phytopathogen |
| Drechslera gigantea | Grass weeds (e.g., Digitaria sanguinalis) | Potential Bioherbicide/Pathogen |
| Bipolaris sp. | Datura metel | Endophyte |
| Helminthosporium gramineum | Barnyardgrass (Echinochloa crus-galli) | Phytopathogen/Potential Bioherbicide |
Marine-Derived Fungal Sources
Marine environments also harbor fungi capable of producing ophiobolins. Ophiobolins have been identified from marine-derived fungi. researchgate.netspandidos-publications.comspandidos-publications.com For example, the marine fungus Aspergillus flocculosus, isolated from seaweed, has been found to produce new ophiobolin derivatives along with known ophiobolins. researchgate.netrsc.orgtandfonline.comnih.govekb.eg This highlights the diversity of sources for these compounds beyond terrestrial habitats.
Considerations for Bioherbicide Development
The phytotoxic properties of Ophiobolin A and its production by plant pathogenic fungi have led to investigations into its potential for bioherbicide development. core.ac.uknih.gov Fungi like Drechslera gigantea, which produces Ophiobolin A, have been explored as potential mycoherbicides for controlling grass weeds. nih.govrsc.orgcore.ac.uknih.gov Ophiobolin A has demonstrated phytotoxicity against certain grass weeds, suggesting its potential in weed management strategies. core.ac.uknih.govtsijournals.comtsijournals.com The use of fungal active ingredients or natural fungal molecules like ophiobolins is being considered as an environmentally friendly alternative for weed control. tsijournals.comresearchgate.net
Biological Activities and Molecular Mechanisms of Action of Ophiobolin a
Effects on Plant Cells and Systems (Phytotoxicity)
Ophiobolin A's detrimental impact on plants is a result of its interference with fundamental cellular processes. These effects range from halting cell division to compromising the structural integrity of cellular membranes and disrupting essential metabolic pathways.
| Plant System | Observed Effect | Effective Concentration | Source |
|---|---|---|---|
| Nicotiana tabacum L. cv. Bright Yellow 2 (TBY-2) cells | Prevention of cell proliferation | 5 µM | nih.govresearchgate.netnih.gov |
| Wheat seedlings | Inhibition of root and coleoptile growth | Not specified | spandidos-publications.comcnr.it |
| Various seeds | Inhibition of seed germination | Not specified | spandidos-publications.comcnr.it |
At higher concentrations, Ophiobolin A transitions from a cytostatic to a cytotoxic agent, inducing programmed cell death (PCD) in plant cells. In TBY-2 cells, concentrations of 10 µM or greater trigger cell death exhibiting features characteristic of apoptosis-like processes in plants. nih.govspandidos-publications.comresearchgate.net These features include cytoplasmic shrinkage and DNA laddering, which is a hallmark of endonuclease activation during PCD. spandidos-publications.com This indicates that Ophiobolin A can activate intrinsic cellular pathways leading to controlled cell dismantling.
A significant aspect of Ophiobolin A's phytotoxicity is its ability to disrupt cellular membranes, leading to altered permeability and a loss of control over the passage of substances. spandidos-publications.comresearchgate.net Research on maize (Zea mays L.) seedling roots has shown that Ophiobolin A stimulates the net leakage of electrolytes and glucose. nih.gov This disruption of membrane integrity impairs the cell's ability to maintain its internal environment. Furthermore, Ophiobolin A has been found to inhibit the uptake of hexose (B10828440) sugars, such as 2-deoxyglucose, by maize roots. nih.gov A concentration of 10 µg/ml (25 µM) was shown to inhibit the uptake of 10 mM 2-deoxyglucose by 50% and 0.5 mM 2-deoxyglucose by 85%. nih.gov This inhibition of nutrient transport further contributes to the toxin's detrimental effects on plant cell viability.
| Process | Effect | Ophiobolin A Concentration | Source |
|---|---|---|---|
| Electrolyte and Glucose Leakage | Stimulated | Not specified | nih.gov |
| 10 mM 2-deoxyglucose Uptake | 50% Inhibition | 10 µg/ml (25 µM) | nih.gov |
| 0.5 mM 2-deoxyglucose Uptake | 85% Inhibition | 10 µg/ml (25 µM) | nih.gov |
Ophiobolin A has been reported to interfere with the synthesis of essential macromolecules, including proteins and nucleic acids, in plant cells. spandidos-publications.comcnr.it This inhibition disrupts the central dogma of molecular biology, hindering the cell's ability to produce necessary enzymes, structural proteins, and genetic material for replication and repair. The cessation of these fundamental processes ultimately contributes to the cessation of growth and cell death.
The enzymatic machinery of plant cells is another target of Ophiobolin A. It has been identified as an inhibitor of β-1,3-glucan synthetase. spandidos-publications.com This enzyme is crucial for the synthesis of callose (β-1,3-glucan), a polysaccharide involved in various physiological processes, including cell plate formation during cell division and as a response to wounding and pathogen attack. By inhibiting this enzyme, Ophiobolin A can disrupt cell wall integrity and normal developmental processes.
Effects on Respiratory and Photosynthetic Processes
Ophiobolin A, a sesterterpenoid phytotoxin produced by pathogenic fungi, exhibits significant disruptive effects on fundamental physiological processes in plants, including photosynthesis and respiration. Early studies identified that Ophiobolin A can induce brown spot lesions on the leaves of various crops, which reduces the photosynthetic area and the efficient use of nutrients. nih.gov The compound has been observed to stimulate the net leakage of electrolytes from the roots, leaves, and coleoptiles of rice plants, indicating membrane damage that would invariably affect cellular respiration and photosynthesis. nih.gov Furthermore, at a concentration of 250 μM, it caused a loss of β-cyanin from beetroot tissue, further evidencing its membrane-disrupting capabilities. nih.gov This loss of osmotic pressure in guard cells also points to an impairment of stomatal regulation, which is critical for gas exchange required for both processes. nih.gov
In mammalian cells, while not directly a photosynthetic process, the impact on mitochondrial function, the powerhouse of cellular respiration, is significant. Ophiobolin A has been shown to covalently target Complex IV (cytochrome C oxidase) of the electron transport chain in mitochondria. acs.orgnih.gov This interaction leads to an initial activation of mitochondrial respiration, causing a spike in mitochondrial ATP production and heightened oxidative stress. acs.orgnih.gov However, this is followed by a compromise of the mitochondrial membrane potential, ultimately leading to ATP depletion and metabolic collapse, which demonstrates a profound effect on cellular respiration. acs.orgnih.gov
Activities in Mammalian Cellular Models (Excluding Human Clinical Data)
Growth-Inhibitory and Cytostatic Effects on Cancer Cell Lines
Ophiobolin A has demonstrated potent growth-inhibitory and cytostatic effects across a wide range of cancer cell lines, often at sub-micromolar concentrations. nih.gov Its antiproliferative activity has been observed in various cancer types, including but not limited to glioblastoma, breast cancer, leukemia, lung cancer, and melanoma. nih.govutrgv.edu For instance, a screening of 283 human tumor cell lines revealed that the lung squamous cell carcinoma line NCI-H1703 was particularly sensitive, with a 50% growth inhibitory (GI50) value of 0.17 μM. nih.gov In another study, Ophiobolin A inhibited the growth of eight different cancer cell lines by 50% after three days of culture at concentrations below 1 µM. researchgate.net
The compound's cytostatic effects are also notable. At a concentration of 5 µM, Ophiobolin A was found to prevent cell proliferation in plant cells without immediately affecting cell viability. researchgate.net In mammalian cancer cells, derivatives of Ophiobolin A have been shown to exhibit antiproliferative activity primarily through cytostatic effects. nih.gov
| Cell Line | Cancer Type | GI50/EC50 Value (µM) | Reference |
|---|---|---|---|
| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.17 | nih.gov |
| NCI-H1703 | Lung Squamous Cell Carcinoma | 0.54 | nih.gov |
A significant aspect of Ophiobolin A's anticancer activity is its ability to circumvent multidrug resistance (MDR), a major obstacle in cancer chemotherapy. nih.gov Studies have shown that Ophiobolin A's growth-inhibitory effects are largely independent of the MDR status of cancer cells. researchgate.netresearchgate.net It displays comparable potency in cell lines that are either sensitive or resistant to conventional pro-apoptotic drugs and in those with various MDR phenotypes. researchgate.netnih.gov
For example, Ophiobolin A exhibited similar in vitro growth-inhibitory activity in cisplatin-sensitive and cisplatin-resistant ovarian cancer cells, as well as in adriamycin-sensitive and adriamycin-resistant small-cell lung cancer cells. researchgate.net Furthermore, its efficacy was maintained in leukemia cells resistant to mitoxantrone, vincristine, or adriamycin. researchgate.net This suggests that Ophiobolin A is not a substrate for the efflux pumps, such as P-glycoprotein (P-gp), that are commonly responsible for the MDR phenotype. nih.govresearchgate.net The reversal of adriamycin resistance by a related compound, Ophiobolin-O, was attributed to the inhibition of the MDR1 gene promoter, which leads to reduced expression of P-gp. nih.gov
The sensitivity of cells to Ophiobolin A appears to be correlated with their proliferation rate. researchgate.net Highly proliferative cells have been shown to be more susceptible to the growth-inhibitory effects of Ophiobolin A than their slowly proliferating counterparts. researchgate.net This suggests that the compound may preferentially target rapidly dividing cells, a characteristic hallmark of cancer cells. This differential sensitivity could be advantageous in a therapeutic context, potentially leading to a wider therapeutic window.
Induction of Non-Apoptotic Cell Death Mechanisms (Paraptosis)
A distinguishing feature of Ophiobolin A's mechanism of action is its ability to induce a non-apoptotic form of programmed cell death known as paraptosis, particularly in cancer cells that are resistant to apoptosis. uclouvain.beelifesciences.orgnih.gov This alternative cell death pathway is characterized by distinct morphological and biochemical features that differ from apoptosis. nih.gov The induction of paraptosis by Ophiobolin A offers a promising strategy for overcoming the resistance of some tumors, such as glioblastoma multiforme (GBM), to conventional therapies that primarily trigger apoptosis. uclouvain.benih.govresearchgate.net
The process of paraptosis induced by Ophiobolin A is independent of caspase activation, a key molecular event in apoptosis. uclouvain.beresearchgate.net Instead, it is often associated with endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). nih.govresearchgate.net
The most prominent morphological hallmark of paraptosis induced by Ophiobolin A is extensive cytoplasmic vacuolization. utrgv.eduresearchgate.netresearchgate.net These vacuoles are believed to originate from the swelling and fusion of the endoplasmic reticulum and mitochondria. uclouvain.beresearchgate.netresearchgate.net In human glioblastoma cells treated with Ophiobolin A, a dramatic increase in vacuolization can be observed, with these vacuoles sometimes being ejected from the cell over time. researchgate.netresearchgate.net
Distinct Features from Apoptosis (e.g., lack of DNA fragmentation, caspase independence)
Ophiobolin A can induce a form of non-apoptotic programmed cell death known as paraptosis-like cell death. nih.gov This type of cell death is morphologically distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria. nih.govspandidos-publications.com
A key distinguishing feature of this paraptosis-like cell death induced by Ophiobolin A is the absence of typical apoptotic hallmarks. Studies in human glioblastoma cells have shown that this cell death pathway does not involve significant DNA fragmentation, a classic indicator of apoptosis. nih.gov Furthermore, this process is independent of caspases, the family of proteases that execute the apoptotic program. nih.govspandidos-publications.com This caspase-independence is significant as many cancer cells develop resistance to apoptosis-inducing therapies through the downregulation or mutation of caspase-related pathways. nih.govmdpi.com The ability of Ophiobolin A to trigger a caspase-independent cell death pathway, therefore, presents a potential therapeutic strategy for cancers that are resistant to conventional pro-apoptotic agents. nih.gov
| Feature | Apoptosis | Ophiobolin A-Induced Paraptosis-Like Cell Death |
| DNA Fragmentation | Present (laddering pattern) | Absent or minimal nih.gov |
| Caspase Activation | Essential for execution | Independent of caspases nih.govspandidos-publications.com |
| Morphological Changes | Cell shrinkage, chromatin condensation, apoptotic bodies | Extensive cytoplasmic vacuolization, ER/mitochondrial swelling nih.govspandidos-publications.com |
Induction of Apoptotic Cell Death Mechanisms (e.g., mitochondrial pathway)
In addition to paraptosis-like cell death, Ophiobolin A has also been shown to induce apoptosis in certain cancer cell lines, primarily through the mitochondrial pathway. nih.govplos.org This intrinsic pathway of apoptosis is initiated by mitochondrial dysfunction. nih.govplos.org
Treatment with Ophiobolin A can lead to the depolarization of the mitochondrial membrane potential, an early event in the apoptotic cascade. nih.govplos.org This is followed by the release of pro-apoptotic factors from the mitochondria into the cytosol, most notably cytochrome c. plos.orgnih.gov In the cytosol, cytochrome c associates with other proteins to form the apoptosome, which in turn activates caspase-9, an initiator caspase. plos.org Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP) and ultimately, the execution of apoptosis. plos.org The translocation of pro-apoptotic Bcl-2 family members, Bax and Bak, to the mitochondria is also observed, further promoting the release of cytochrome c. plos.orgnih.gov
Modulation of Organellar Functionality
Ophiobolin A significantly impacts mitochondrial function, leading to a collapse of cellular energetics. nih.govbiorxiv.org This is a central mechanism of its cytotoxic activity.
Chemoproteomic studies have identified specific molecular targets of Ophiobolin A within the mitochondria. nih.govbiorxiv.orgbiorxiv.org It covalently binds to subunits of Complex IV (cytochrome c oxidase) of the electron transport chain, specifically targeting cysteine-53 of HIGD2A (HIG1 hypoxia inducible domain family member 2A) and lysine-72 of COX5A (cytochrome c oxidase subunit 5A). nih.govbiorxiv.orgacs.orgnih.govnih.gov This interaction is crucial for its effects on mitochondrial respiration.
The targeting of COX5A and HIGD2A by Ophiobolin A leads to an unusual and ultimately detrimental effect on mitochondrial respiration. nih.govbiorxiv.org Initially, it causes an over-activation of mitochondrial oxygen consumption, resulting in a transient, sharp increase in mitochondrial ATP production. nih.govbiorxiv.orgbiorxiv.org However, this hyperactivation is short-lived and leads to a subsequent compromise of the mitochondrial membrane potential. nih.govbiorxiv.orgacs.orgnih.gov The dissipation of the membrane potential ultimately leads to a collapse of oxidative phosphorylation and a severe depletion of mitochondrial ATP, culminating in a metabolic crisis and rapid cell death. nih.govbiorxiv.orgbiorxiv.org This biphasic effect on ATP production is a unique mechanism compared to classical mitochondrial inhibitors. biorxiv.org
| Parameter | Effect of Ophiobolin A |
| Mitochondrial Respiration | Initial activation followed by collapse nih.govbiorxiv.org |
| ATP Production | Transient spike followed by severe depletion nih.govbiorxiv.orgbiorxiv.org |
| Mitochondrial Membrane Potential | Significant dissipation/depolarization nih.govnih.govbiorxiv.org |
Ophiobolin A is also a potent inducer of endoplasmic reticulum (ER) stress. spandidos-publications.comnih.govnih.gov The ER is a critical organelle for protein folding and calcium homeostasis. The accumulation of misfolded or unfolded proteins in the ER lumen triggers a cellular stress response known as the unfolded protein response (UPR). mdpi.commdpi.com
Endoplasmic Reticulum (ER) Stress Induction
Role of CHOP-mediated Pathways
Ophiobolin A has been identified as an inducer of endoplasmic reticulum (ER) stress, a condition that activates the unfolded protein response (UPR). The UPR is a cellular mechanism designed to restore ER homeostasis in the face of accumulating misfolded or unfolded proteins. However, under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.
A key mediator in this switch is the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). Research has demonstrated that treatment with Ophiobolin A leads to a significant and sustained upregulation of CHOP protein levels. This upregulation is a critical component of the subsequent cell death cascade. Studies in human glioblastoma cells have shown that Ophiobolin A induces a form of programmed cell death known as paraptosis-like cell death, which is characterized by extensive cytoplasmic vacuolization originating from the ER. The pivotal role of CHOP in this process was confirmed through knockdown experiments, where silencing the CHOP gene provided protection against Ophiobolin A-induced vacuolation and cell death. This indicates that the CHOP-mediated ER stress pathway is a crucial element in the cytotoxic mechanism of Ophiobolin A.
| Pathway Component | Effect of Ophiobolin A Treatment | Consequence |
| ER Stress | Induced | Activation of the Unfolded Protein Response (UPR) |
| UPR | Prolonged Activation | Shift from pro-survival to pro-death signaling |
| CHOP Protein | Sustained Upregulation | Critical for mediating paraptosis-like cell death |
| Cell Viability | Decreased | CHOP-dependent cell death |
Independence from Reactive Oxygen Species and Thiol Antioxidant Sensitivity
Interestingly, the cell death induced by Ophiobolin A appears to operate independently of the generation of reactive oxygen species (ROS). This is a notable distinction from many other cytotoxic agents that rely on oxidative stress to exert their effects.
Conversely, the cytotoxic activity of Ophiobolin A is highly sensitive to the presence of thiol antioxidants. The protective effect of these antioxidants suggests that the mechanism of action of Ophiobolin A involves the covalent modification of sulfhydryl groups within the cell. Ophiobolin A's structure contains an α,β-unsaturated ketone, which is susceptible to Michael addition reactions with nucleophiles such as the thiol group of cysteine residues. This covalent modification of proteins can disrupt their structure and function, leading to protein misfolding and aggregation, which in turn contributes to the ER stress and subsequent cell death. The ability of thiol-containing antioxidants to block Ophiobolin A-induced cytotoxicity points to the disruption of thiol proteostasis as a critical event in its biological activity.
Molecular Targets and Covalent Modification
Calmodulin Interaction and Inhibition
One of the earliest identified molecular targets of Ophiobolin A is calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of Ca²⁺ signals in eukaryotic cells. Ophiobolin A is a potent and irreversible inhibitor of calmodulin. nih.gov The inhibition is dependent on the presence of calcium ions, which induce a conformational change in calmodulin, exposing hydrophobic surfaces that are thought to be the binding sites for Ophiobolin A. nih.gov
The interaction between Ophiobolin A and calmodulin is covalent, involving the reaction of the natural product with specific lysine (B10760008) residues on the protein. nih.gov Site-directed mutagenesis studies have pinpointed the key residues involved in this interaction. Lysine-75 (Lys-75) has been identified as the primary binding site and is responsible for the majority of the inhibitory effect. nih.gov Lysine-148 (Lys-148) also serves as a binding site, but its modification does not contribute significantly to the inhibition of calmodulin activity. nih.gov Another residue, Lysine-77 (Lys-77), can react with Ophiobolin A and contribute to inhibition, particularly when Lys-75 is absent. nih.gov The irreversible nature of this covalent modification leads to a complete loss of calmodulin's ability to activate its target enzymes. nih.gov
| Calmodulin Lysine Residue | Role in Ophiobolin A Interaction |
| Lysine-75 | Primary binding and inhibition site. nih.gov |
| Lysine-148 | Binding site, but not an inhibition site. nih.gov |
| Lysine-77 | Secondary binding and inhibition site (in the absence of Lys-75). nih.gov |
Covalent Pyrrolylation of Primary Amines (e.g., lysine residues)
The covalent modification of proteins by Ophiobolin A is not limited to calmodulin. The chemical structure of Ophiobolin A contains a 1,4-dicarbonyl functionality which is critical for its cytotoxic activity. nih.gov This motif can react with primary amines, such as the ε-amino group of lysine residues on various proteins, through a Paal-Knorr reaction. nih.govnih.gov This reaction results in the formation of a stable pyrrole (B145914) ring, a process termed pyrrolylation. nih.gov
Phosphatidylethanolamine (B1630911) (PE) Adduct Formation and Membrane Destabilization
Beyond proteins, a key molecular target of Ophiobolin A in human cells is the aminophospholipid, phosphatidylethanolamine (PE). elifesciences.orgduke.edunih.gov Through an unbiased genetic screen, it was discovered that cells with reduced levels of PE synthesis show increased resistance to Ophiobolin A's cytotoxic effects. elifesciences.org
Ophiobolin A, being a lipophilic molecule, can accumulate in cellular membranes. nih.gov Within the lipid bilayer, it reacts with the primary amine of the ethanolamine (B43304) headgroup of PE. elifesciences.orgduke.edu This reaction, similar to the one with lysine, is a Paal-Knorr pyrrole formation, resulting in a covalent PE-Ophiobolin A adduct. elifesciences.orgnih.gov The formation of this adduct drastically changes the biophysical properties of the PE molecule, converting its small, polar headgroup into a bulky, hydrophobic one. elifesciences.orgnih.gov This alteration is believed to destabilize the lipid bilayer, leading to increased membrane permeability and ultimately, cell death. elifesciences.orgnih.gov This mechanism of membrane disruption represents a significant component of Ophiobolin A's cytotoxicity. elifesciences.org
Engagement with Other Nucleophilic Amino Acids on Proteins (e.g., cysteine)
Ophiobolin A possesses multiple electrophilic centers, allowing it to react with various nucleophilic amino acids on proteins. nih.gov In addition to its reaction with primary amines like lysine, its structure includes a Michael acceptor. nih.gov This functional group is susceptible to conjugate addition by soft nucleophiles, most notably the thiol group of cysteine residues. nih.gov
The covalent modification of cysteine residues via Michael addition can have profound effects on protein function. Cysteine thiols are often involved in catalysis, protein structure stabilization (through disulfide bonds), and redox sensing. Their modification by Ophiobolin A can lead to enzyme inactivation, disruption of protein folding, and interference with cellular redox homeostasis. This reactivity with cysteine residues is consistent with the observation that thiol antioxidants can protect cells from Ophiobolin A-induced death, suggesting that the covalent modification of protein thiols is a key aspect of its mechanism of action. nih.gov
Other Cellular Effects in Mammalian Models
Perturbation of Cell Motility
Ophiobolin A has been demonstrated to significantly interfere with the motility of various mammalian cell types. In cancer biology, OpA is noted for its ability to inhibit the migration of glioblastoma cells, a critical factor in the aggressive nature of this type of brain tumor. This inhibition of cell movement is associated with marked changes in the dynamic organization of the F-actin cytoskeleton, a key component of the cellular machinery responsible for cell motility.
Furthermore, studies on non-cancerous mammalian cells have also revealed the potent effects of Ophiobolin A on motility. In porcine sperm, for instance, OpA induces a distinct perturbation of movement. At low concentrations, it replaces the normal progressive motility with a "shivering" tail-beating pattern, indicating a disruption of the coordinated flagellar motion required for forward propulsion. This effect on sperm motility highlights the compound's ability to interfere with fundamental cellular motor functions.
Membrane Depolarization
The depolarization of the mitochondrial membrane is a key aspect of OpA's cytotoxic mechanism. By compromising the energy-producing capacity of the mitochondria, Ophiobolin A can trigger downstream events leading to cell death. This effect on mitochondrial membrane potential has been observed in various cancer cell lines as well, suggesting it is a more generalized mechanism of action for this compound.
Impact on Stemness
Ophiobolin A has shown promise in targeting cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence. Studies have indicated that OpA can effectively reduce phenotypes associated with cancer stemness. oup.com Specifically, treatment with Ophiobolin A has been shown to decrease the migration and mammosphere formation capabilities of breast cancer stem cells derived from the epithelial-to-mesenchymal transition (EMT). oup.com
By targeting these CSC populations, Ophiobolin A presents a potential therapeutic avenue for overcoming the resistance to conventional cancer therapies often attributed to these resilient cells. oup.com The ability of OpA to diminish the "stem-like" characteristics of cancer cells suggests an impact on the signaling pathways that govern self-renewal and differentiation, which are hallmarks of stem cells. oup.com
Modulation of Ion Channel Activity (e.g., BKCa channels)
Ophiobolin A has been identified as a modulator of specific ion channels, notably the large-conductance Ca2+-activated K+ (BKCa) channels. Research on human glioblastoma cells has demonstrated that OpA can decrease the activity of BKCa channels. nih.gov These channels play a role in regulating membrane potential and are involved in various physiological processes, including cell proliferation and migration.
The inhibition of BKCa channel activity by Ophiobolin A is thought to contribute to its anticancer effects. nih.gov By blocking these channels, OpA may disrupt the internal potassium ion homeostasis, leading to downstream cellular consequences that inhibit tumor cell growth and motility. nih.gov The modulation of BKCa channel activity represents a specific molecular mechanism through which Ophiobolin A exerts its biological effects in mammalian cells. nih.gov
Activities Against Microorganisms
Antibacterial Effects (e.g., Mycobacterium biofilms, Bacillus subtilis, Staphylococcus aureus)
While the primary focus of Ophiobolin A research has been on its anticancer and antifungal properties, studies on the broader class of ophiobolins have indicated antibacterial activity.
Research on marine-derived fungal sesterterpenes, specifically ophiobolins, has demonstrated their ability to inhibit the formation of biofilms by Mycobacterium species. Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. One study found that ophiobolin K and 6-epi-ophiobolin G inhibited biofilm formation in Mycobacterium smegmatis with Minimum Inhibitory Concentrations (MICs) ranging from 4.1 to 65 μM. Notably, these compounds did not exhibit direct antimicrobial activity at the concentrations that were effective against biofilm formation. Furthermore, ophiobolin K was also shown to be effective against biofilm formation in Mycobacterium bovis BCG.
Specific data on the direct antibacterial activity of Ophiobolin A against Bacillus subtilis and Staphylococcus aureus is limited in the available literature. However, a study on the closely related compound, ophiobolin K, revealed potent activity against these Gram-positive bacteria. The MIC values for ophiobolin K against Bacillus subtilis and Staphylococcus aureus were found to be in the range of 0.78 to 3.1 μg/mL. oup.com This suggests that compounds within the ophiobolin family possess significant antibacterial properties against these common bacterial pathogens. Further investigation is required to determine the specific MIC values of Ophiobolin A against these and other bacterial species.
Antifungal Activities
Ophiobolin A, a sesterterpenoid produced by phytopathogenic fungi of the Bipolaris genus, exhibits notable antifungal properties. nih.gov Its activity has been observed against a range of fungi, including those that are pathogenic to plants. The primary mechanism underlying its antifungal action is believed to be the inhibition of calmodulin (CaM), a crucial calcium-binding protein that regulates numerous cellular processes in eukaryotes. mdpi.comnih.govresearchgate.net
The interaction between Ophiobolin A and calmodulin is irreversible and dependent on the presence of calcium ions. nih.gov This binding leads to a conformational change in calmodulin, rendering it unable to activate its target enzymes, which are vital for fungal growth and development. mdpi.comnih.gov This inhibition of calmodulin disrupts calcium signaling pathways that are essential for various cellular functions, ultimately leading to the cessation of fungal growth.
While extensive data on the minimum inhibitory concentrations (MICs) of Ophiobolin A against a wide array of fungal species are not broadly available in the reviewed literature, some studies have reported its antimicrobial potential. For instance, an analogue, Ophiobolin A lactone, has shown significant inhibitory activity against the bacterium Acinetobacter baumannii and the fungus-like protist Enterococcus faecalis, both with MIC values of 8 μg/mL. The following table summarizes available data on the antifungal and antibacterial activity of Ophiobolin A and its derivatives.
It is important to note that much of the research has focused on the phytotoxic effects of Ophiobolin A, and further studies are required to fully elucidate its spectrum of activity against a broader range of human and plant fungal pathogens.
Antiprotozoal Activities
The antiprotozoal activities of Ophiobolin A have not been as extensively investigated as its other biological effects. While numerous natural products, including other terpenoids, have demonstrated promising activity against various protozoan parasites, specific data regarding the efficacy of Ophiobolin A against key human pathogens such as Plasmodium falciparum, Trypanosoma brucei, and Leishmania donovani are limited in the currently available scientific literature.
General screening of natural product libraries has identified various sesterterpenoids with biological activities, but direct evidence and specific 50% inhibitory concentration (IC50) values for Ophiobolin A against these protozoa are not readily found in the reviewed articles. For instance, some sesquiterpene coumarins have shown activity against Plasmodium falciparum K1 with IC50 values as low as 1.3 μM. mdpi.com However, this does not directly translate to the activity of the sesterterpenoid Ophiobolin A.
The following table reflects the current lack of specific data for Ophiobolin A in the reviewed literature.
Further research is necessary to determine the potential of Ophiobolin A as an antiprotozoal agent and to understand its possible mechanisms of action against these parasites.
Anti-Inflammatory Effects
The role of Ophiobolin A in inflammation is complex, with studies suggesting both pro-inflammatory and anti-inflammatory potential depending on the context and the specific analogue.
One study demonstrated that acute treatment with Ophiobolin A in male Wistar rats led to a significant increase in the plasma concentrations of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com This was accompanied by increased myeloperoxidase (MPO) activity, an enzyme involved in inflammatory processes, suggesting that Ophiobolin A can promote a systemic inflammatory response. mdpi.com
Conversely, other research indicates that certain ophiobolins possess anti-inflammatory properties. These effects are mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory cascade. Specifically, some ophiobolin analogues have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the inflammatory process.
The molecular mechanisms underlying these potential anti-inflammatory effects involve the modulation of major signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition can lead to a downregulation of various pro-inflammatory genes. mdpi.com Similarly, the MAPK signaling cascades are crucial for the production of inflammatory mediators, and their inhibition can result in a potent anti-inflammatory response.
The dual nature of Ophiobolin A's activity on the inflammatory system highlights the need for further investigation to understand the specific structural features and cellular contexts that determine its pro- or anti-inflammatory outcomes.
Structure Activity Relationship Sar Studies and Derivatives of Ophiobolin a
Identification of Critical Structural Motifs for Biological Activity
Through comparative studies of various ophiobolin congeners, researchers have identified specific functional groups and stereochemical configurations that are paramount for the bioactivity of ophiobolin A.
A recurring theme in the structure-activity relationship (SAR) of ophiobolins is the indispensable role of the dicarbonyl functional group at positions C5 and C21. This 1,4-dicarbonyl moiety is a critical electrophilic center that is believed to be involved in covalent interactions with biological nucleophiles, such as the lysine (B10760008) residues of target proteins. This interaction is thought to be a key mechanism behind ophiobolin A's potent inhibition of calmodulin and its cytotoxic effects against cancer cells. Modifications to this dicarbonyl system, such as reduction or oxidation, have been shown to significantly diminish or abolish its biological activity, underscoring its importance as a pharmacophore. For instance, the reduction of the C5 ketone to a hydroxyl group in ophiobolin U leads to a notable decrease in cytotoxicity.
| Structural Feature | Influence on Biological Activity |
| C5, C21 Dicarbonyl | Essential for covalent interactions with target proteins. |
| C3 Hydroxyl Group | Important for binding affinity through hydrogen bonding. |
| C21 Aldehyde | Key electrophilic site for covalent modification of targets. |
| A/B-cis Ring Fusion | Dictates the correct three-dimensional conformation for activity. |
| A/B-trans Ring Fusion | Leads to a loss of biological activity. |
Chemical Derivatization Strategies for Modulating Activity and Selectivity
To further probe the SAR of ophiobolin A and to develop analogues with improved therapeutic properties, various chemical derivatization strategies have been employed. These approaches aim to modify specific functional groups to enhance potency, selectivity, and pharmacokinetic profiles.
Formation of Bis-Acetals and Aromatic Rings
The unique 1,4-dicarbonyl moiety within Ophiobolin A serves as a critical anchor for its biological activity and a versatile handle for chemical modification. Structure-activity relationship (SAR) studies have revealed that this functionality is essential for its cytotoxic effects. A key chemical transformation involving this moiety is the Paal-Knorr reaction, which leads to the formation of aromatic pyrrole (B145914) rings. This reaction occurs when Ophiobolin A interacts with primary amines, such as the lysine residues in proteins or the head group of phosphatidylethanolamine (B1630911) (PE), a component of cell membranes. nih.gov The process involves the condensation of the dicarbonyl with the amine, ultimately yielding a stable, aromatic pyrrole adduct. nih.gov This covalent modification is believed to be a cornerstone of Ophiobolin A's mechanism of action. nih.gov
In addition to forming aromatic rings, the carbonyl groups of Ophiobolin A are targets for creating acetal-based derivatives. The development of acetal (B89532) prodrugs, for instance, has been explored as a strategy to enhance the compound's selectivity for cancer cells. These modifications can be designed to be stable under normal physiological conditions but hydrolyze to release the active Ophiobolin A in specific microenvironments, such as the acidic milieu of a tumor. nih.gov
Design of Simplified Bicyclic Analogues
Given the structural complexity of the 5-8-5 tricyclic core of Ophiobolin A, researchers have pursued the design and synthesis of simplified analogues to identify the minimal structural requirements for biological activity. A strategy known as pharmacophore-directed retrosynthesis has been successfully applied to create bicyclic derivatives that retain anticancer activity. This approach simplifies the complex natural product into a more synthetically accessible core that still presents the key functional groups responsible for its effects.
The synthesis of these bicyclic analogues has been achieved through strategic chemical reactions, including a Michael addition to establish a key bond and a ring-closing metathesis to form the eight-membered cyclooctene (B146475) ring. Cytotoxicity assays of these simplified structures have confirmed that while structural complexity is important for selectivity against cancer cells versus non-cancerous cells, these less complex bicyclic cores can still exhibit potent anticancer activity.
Exploration of C3 Variations for Stability
The stereocenter at the C3 position, which bears a tertiary alcohol in the natural Ophiobolin A structure, has been identified as a key point for modulating the molecule's stability and activity. SAR studies have investigated how variations at this position impact the compound's properties.
Synthetic strategies have been developed to produce analogues with different configurations at the C3 position, including derivatives with an epimeric secondary alcohol instead of the natural tertiary alcohol. The evaluation of these C3-modified analogues has revealed that changes at this position can significantly influence the compound's stability. This exploration is crucial for developing more drug-like derivatives with improved pharmacokinetic profiles while retaining the desired cytotoxicity.
Development of Acid-Sensitive Analogues for Targeted Applications
A significant challenge in cancer therapy is achieving selectivity for tumor cells while minimizing damage to healthy tissues. One innovative approach leverages the distinct tumor microenvironment, which is often more acidic than normal tissues. To exploit this feature, acid-sensitive analogues of Ophiobolin A have been developed. nih.gov
These analogues are designed as prodrugs, often incorporating acetal functionalities that are stable at the neutral pH of healthy tissues but are readily hydrolyzed under the acidic conditions found in tumors. nih.gov This targeted activation mechanism releases the potent cytotoxic agent, Ophiobolin A, preferentially at the tumor site, thereby enhancing its therapeutic index and reducing off-target effects. nih.govresearchgate.net Studies have shown that these acid-sensitive derivatives exhibit enhanced activity and selectivity in killing glioblastoma cells grown in acidic cultures compared to those in neutral conditions. nih.gov
Synthesis and Evaluation of Dimeric and Trimeric Variants
To enhance the potency and explore new mechanisms of action, dimeric and trimeric variants of Ophiobolin A have been synthesized. The rationale behind this strategy is that multimeric compounds could potentially crosslink their biological targets, such as proteins containing primary amine residues, leading to enhanced or novel cellular effects.
These variants are typically created by linking Ophiobolin A monomers through spacers of varying lengths, often employing ethylene (B1197577) glycol chains. The synthesis involves reacting Ophiobolin A with bis(triphenylphosphonium) bromides in the presence of a base. Evaluation of these multimeric compounds has shown that they retain the ability to undergo the Paal-Knorr reaction to form pyrroles. Furthermore, certain dimeric Ophiobolin A analogues have demonstrated significantly enhanced antiproliferative potencies against apoptosis-resistant cancer cells compared to their monomeric counterparts.
Table 1: Investigated Derivatives of Ophiobolin A and Their Focus
| Section | Derivative Type | Key Synthetic Strategy / Modification | Research Focus |
|---|---|---|---|
| 5.2.2 | Pyrrole Adducts | Paal-Knorr reaction with primary amines | Understanding mechanism of covalent modification |
| 5.2.2 | Acetal Prodrugs | Reaction with carbonyl groups | Enhancing tumor selectivity |
| 5.2.3 | Simplified Bicyclic Analogues | Pharmacophore-directed retrosynthesis | Identifying minimal structure for activity |
| 5.2.4 | C3-Modified Analogues | Variation of the C3 alcohol | Modulating stability and activity |
| 5.2.5 | Acid-Sensitive Analogues | Incorporation of acid-labile acetals | Targeted drug delivery to acidic tumor microenvironments |
| 5.2.6 | Dimeric and Trimeric Variants | Linking monomers with spacers | Enhancing potency through target crosslinking |
Compound Names Mentioned
Methodological Approaches in Ophiobolin a Research
Isolation and Purification Techniques
The isolation and purification of Ophiobolin A from fungal cultures rely on chromatographic techniques that separate the compound from a complex mixture of metabolites. A common and effective method is Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV). nasc.ac.in This technique is a powerful tool for the purification of synthesized compounds and the isolation of natural products. nasc.ac.inmdpi.com
In this method, the crude extract containing Ophiobolin A is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is then used to elute the compounds. Because Ophiobolin A is a relatively nonpolar molecule, it has a stronger affinity for the stationary phase and thus moves more slowly through the column compared to more polar impurities. This differential partitioning between the stationary and mobile phases allows for its separation. The separated compounds are then detected by a UV detector as they exit the column, allowing for the collection of the pure Ophiobolin A fraction. The efficiency of this method lies in its ability to provide excellent resolution of peaks, ensuring a high degree of purity for the isolated compound. nasc.ac.in
Structural Elucidation Methods
Once isolated, the precise chemical structure of Ophiobolin A is determined using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. mmu.ac.uk One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different types of hydrogen and carbon atoms present in the molecule and their chemical environments.
To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal connectivity between atoms. For instance, HMBC can show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning the positions of functional groups.
In addition to NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is used to determine the exact molecular weight and elemental composition of Ophiobolin A. researchgate.net This technique provides a highly accurate mass measurement, which, in conjunction with the structural fragments identified by NMR, confirms the final structure of the compound.
Molecular and Biochemical Techniques
To understand the molecular mechanisms of Ophiobolin A (OPA), researchers employ proteomic techniques to identify its protein targets. Two-dimensional polyacrylamide gel electrophoresis (2D-PAGE) is a classic method used to separate complex protein mixtures based on their isoelectric point and molecular weight. nih.govbio-rad.comwpmucdn.com This technique allows for the visualization of changes in protein expression levels in response to OPA treatment.
More advanced techniques like covalent chemoproteomics are also utilized to map the proteome-wide reactivity of OPA. nih.govresearchgate.netresearchgate.netdrugdiscoverychemistry.com This approach takes advantage of OPA's reactive electrophilic groups that can form covalent bonds with nucleophilic amino acid residues, such as cysteine and lysine (B10760008), on its protein targets. nih.gov By using OPA analogs with "clickable" tags, researchers can isolate and identify the proteins that directly interact with the compound.
A notable study used a covalent chemoproteomic platform to investigate OPA's targets in a highly sensitive lung cancer cell line. nih.gov This research identified several proteins engaged by OPA, including two components of the electron transport chain's complex IV, HIG2DA and COX5A. nih.gov The study revealed that OPA covalently modifies cysteine C53 of HIG2DA and lysine K72 of COX5A, leading to a disruption of mitochondrial function and subsequent cancer cell death. nih.gov
Table 1: Key Protein Targets of Ophiobolin A Identified by Chemoproteomics
| Protein Target | Site of Covalent Modification | Cellular Component | Reported Effect of Interaction |
|---|---|---|---|
| HIG2DA | Cysteine C53 | Mitochondrial Complex IV | Activation of mitochondrial respiration followed by ATP depletion nih.gov |
| COX5A | Lysine K72 | Mitochondrial Complex IV | Activation of mitochondrial respiration followed by ATP depletion nih.gov |
Loss-of-function genetic screens are powerful, unbiased tools used to uncover the mechanisms of action for bioactive compounds like Ophiobolin A. nih.govresearchgate.netelifesciences.orgnih.gov These screens aim to identify genes whose inactivation confers resistance to the cytotoxic effects of a compound, thereby revealing critical components of its mechanism of action. nih.gov
In a significant study, a loss-of-function genetic screen was conducted in human haploid KBM7 cells to elucidate how OPA exerts its anticancer effects. nih.gov The screen revealed that the inactivation of genes involved in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE) mitigated OPA's cytotoxicity. This finding led to the discovery that OPA's cellular target is the phospholipid PE itself. nih.gov The study demonstrated that OPA reacts with the ethanolamine (B43304) headgroup of PE within the cell membrane to form a covalent adduct, which destabilizes the lipid bilayer and leads to cell death. nih.gov
This unbiased genetic approach was crucial in identifying a non-proteinaceous target for OPA, a discovery that would have been challenging with traditional affinity-based methods. nih.gov
Research into Ophiobolin A's biological activities often involves assessing its impact on cellular redox balance, particularly the generation of reactive oxygen species (ROS). biorxiv.org Various fluorescent probes are employed for this purpose.
Dihydrorhodamine 123 (DHR 123) is a commonly used cell-permeant dye that becomes fluorescent upon oxidation by ROS, such as peroxide and peroxynitrite. bioquochem.comnih.govresearchgate.netdiva-portal.org The resulting fluorescent compound, rhodamine 123, can be quantified using techniques like flow cytometry or fluorescence microscopy to measure intracellular ROS levels. bioquochem.com Studies have utilized DHR 123 to demonstrate that OPA treatment can lead to an accumulation of cellular ROS. biorxiv.org
Another method for detecting specific types of ROS involves the xylenol orange complex, which is particularly useful for measuring hydroperoxides.
Table 2: Probes for Detecting Reactive Oxygen Species in Ophiobolin A Research
| Probe | Detected Species | Detection Method |
|---|---|---|
| Dihydrorhodamine 123 (DHR 123) | Peroxide, Peroxynitrite | Fluorimetry, Flow Cytometry, Fluorescence Microscopy bioquochem.com |
| DCFDA/H2DCFDA | General Cellular ROS | Fluorimetry biorxiv.org |
To further understand the redox-related effects of Ophiobolin A, researchers analyze the cellular levels of key antioxidant molecules and related post-translational modifications.
Poly ADP-ribosylated Protein Profiling: Poly(ADP-ribose) polymerase (PARP) enzymes catalyze the addition of ADP-ribose units to proteins, a process known as PARylation. nih.govnih.govmdpi.combohrium.combiorxiv.org This post-translational modification is involved in various cellular processes, including DNA repair and cell death. Chemical proteomics and metabolomics approaches can be used to identify intracellular ADP-ribosylated proteins. nih.gov This involves metabolic labeling with tagged probes to enrich and identify proteins that undergo this modification in response to cellular stress, which can be induced by compounds like OPA.
Enzyme activity assays are fundamental in determining the functional consequences of Ophiobolin A's interaction with its protein targets. thermofisher.comamsbio.com These assays measure the rate of an enzymatic reaction and can be used to assess whether OPA acts as an inhibitor or an activator.
For instance, following the identification of mitochondrial complex IV components as OPA targets, enzyme activity assays would be crucial to confirm that the covalent modification of HIG2DA and COX5A directly alters the complex's enzymatic function. nih.gov These assays typically involve providing the enzyme with its substrate and measuring the formation of the product or the depletion of the substrate over time, often through spectrophotometric or fluorometric methods.
In Vivo (Animal Model) Evaluation Methodologies (e.g., murine models)
To assess the therapeutic potential of Ophiobolin A in a living organism, researchers utilize in vivo animal models, predominantly murine (mouse) models. nih.govresearchgate.netelifesciences.org These studies are critical for evaluating the compound's efficacy and understanding its effects in a complex biological system.
In the context of cancer research, human tumor cells are often implanted into immunodeficient mice to create xenograft models. For example, OPA has been evaluated in an orthotopic mouse model of glioblastoma, a type of aggressive brain cancer. nih.gov In this model, human glioblastoma cells (U251-LUC, which express luciferase for bioluminescence imaging) are implanted directly into the brains of mice. nih.gov The mice are then treated with OPA, and tumor growth is monitored over time using bioluminescence imaging, while survival rates are also recorded. nih.gov
A pilot study using this model demonstrated that intraperitoneal administration of OPA led to a statistically significant increase in the survival of the tumor-bearing mice and a reduction in tumor growth. nih.gov Such in vivo experiments provide essential preliminary data on a compound's potential as a therapeutic agent. nih.govelifesciences.org
Fungal Culture and Fermentation Optimization
The production of Ophiobolin A, a sesterterpenoid metabolite, is primarily achieved through the cultivation of various fungal species, most notably from the Bipolaris and Aspergillus genera. nih.govnih.govrsc.org Optimization of fungal culture and fermentation parameters is a critical step to enhance the yield of this bioactive compound for research and potential therapeutic applications.
Research has identified several high-producing strains, such as an endophytic Bipolaris sp. isolated from the plant Datura metel, which was found to produce up to 235 mg/L of Ophiobolin A in a liquid culture over a 21-day period. nih.gov Similarly, Aspergillus ustus 094102 and Aspergillus flocculosus are known producers of ophiobolins, including Ophiobolin A and its analogues. nih.govmdpi.com The choice of culture medium and physical conditions are paramount for successful fermentation. Studies have shown that different media, such as solid rice medium and liquid fungal II medium, can be used for cultivating these fungi. nih.govmdpi.com For instance, A. ustus 094102 was observed to produce ophiobolins when cultured on a solid rice medium at 28°C for 10 days. mdpi.com
Optimization strategies often involve systematic evaluation of various nutritional and environmental factors. Methodologies like single-factor experiments and response-surface methodology (RSM) are employed to determine the ideal conditions for maximal metabolite production. mdpi.comsemanticscholar.org This involves screening for the optimal carbon and nitrogen sources, as well as adjusting physical parameters like moisture content, pH, temperature, and fermentation time. mdpi.com For example, in the broader context of fungal fermentation, studies have identified optimal conditions such as a moisture content of 150%, a fermentation time of 2.5 days, a temperature of 30°C, and a pH of 5.0 for maximizing the production of bioactive metabolites in certain fungi. mdpi.com These methodological approaches allow for a significant increase in the yield of the desired compound compared to unoptimized conditions. semanticscholar.org
| Parameter | Condition | Fungus Strain/Methodology Example | Reference |
| Fungus Strain | Endophytic Bipolaris sp. | Isolated from Datura metel | nih.gov |
| Yield | 235 mg/L | In liquid culture | nih.gov |
| Fermentation Time | 21 days | For Bipolaris sp. | nih.gov |
| Medium | Solid Rice Medium | Aspergillus ustus 094102 | mdpi.com |
| Temperature | 28°C | For Aspergillus species | nih.govmdpi.com |
| Optimization Strategy | Response-Surface Methodology (RSM) | General method for fungal fermentation | semanticscholar.org |
Dereplication and Bio-guided Fractionation of Extracts (e.g., LC-DAD-HRMS, E-SPE)
Following fungal fermentation, the next crucial steps involve the identification and isolation of Ophiobolin A from the complex crude extract. Modern research utilizes a combined strategy of dereplication and bio-guided fractionation to streamline this discovery process. nih.govnih.gov
Dereplication is the rapid identification of known compounds in an extract, which avoids the time-consuming process of re-isolating already characterized substances. A powerful technique for this is Liquid Chromatography-Diode Array Detection-High-Resolution Mass Spectrometry (LC-DAD-HRMS). nih.govnih.gov This method provides data on the retention time, UV-Vis absorption spectrum (from DAD), and accurate mass and elemental composition (from HRMS) for the compounds in the extract. mdpi.comnih.gov By comparing this information against comprehensive databases of natural products, researchers can tentatively identify known ophiobolins and other metabolites in the fungal extract. nih.gov
Bio-guided fractionation is a process where the separation of the crude extract into simpler fractions is systematically guided by biological assays. mdpi.commdpi.com This ensures that purification efforts remain focused on the fractions that exhibit the desired biological activity, such as cytotoxicity towards cancer cells. nih.govnih.gov
A key technology in this process is Explorative Solid-Phase Extraction (E-SPE) . nih.govdtu.dk E-SPE is a protocol that uses a set of SPE columns with different chemical properties (orthogonal selectivities), such as ion-exchange and reversed-phase, to achieve a rapid, small-scale fractionation of the crude extract. acs.orgacs.org This method allows for the efficient separation of compounds based on their chemical functionalities, such as acidic or basic properties. nih.govscispace.com By testing the resulting fractions in bioassays, researchers can quickly map the biological activity and devise an effective large-scale purification strategy. acs.org For instance, in the search for bioactive ophiobolins, extracts were fractionated using E-SPE, and the fractions were analyzed by LC-DAD-HRMS and tested for activity against leukemia cells, which successfully led to the isolation of several ophiobolin analogues. nih.govnih.gov
Initial screening of crude fungal extracts in a bioassay. nih.gov
Analysis of the most active extracts by LC-DAD-HRMS for dereplication of known compounds. nih.gov
Fractionation of the active extracts using E-SPE to separate compounds by their chemical properties. nih.gov
Bioassay testing of the E-SPE fractions to pinpoint the active components. acs.org
Targeted isolation of the active compounds, such as Ophiobolin A, from the most active fractions using preparative HPLC. nih.gov
| Technique | Purpose | Key Features | Reference |
| LC-DAD-HRMS | Dereplication & Identification | Provides retention time, UV spectrum, and accurate mass for rapid identification of known compounds. | nih.govnih.govnih.gov |
| Bio-guided Fractionation | Isolation Strategy | Uses bioactivity testing to guide the purification process, focusing on active compounds. | mdpi.commdpi.com |
| E-SPE | Rapid Prefractionation | Employs multiple SPE columns (e.g., SAX, SCX, LH-20) to separate extracts based on chemical functionalities. | nih.govacs.orgscispace.com |
Specialized Bioassays (e.g., boar sperm test system)
Evaluating the biological activity of Ophiobolin A and related mycotoxins requires sensitive and reliable bioassays. Beyond standard cytotoxicity assays against cancer cell lines, specialized test systems can provide unique insights into a compound's toxicological profile. jst.go.jpnih.gov One such specialized method is the boar sperm motility inhibition assay. nih.govresearchgate.net
The boar sperm test system is a sensitive biosensor for detecting the presence of various toxic substances, including mycotoxins. researchgate.net The assay is based on the principle that toxins can impair the motility of spermatozoa. nih.gov Boar sperm cells are particularly suitable for this purpose due to their high sensitivity to toxins that affect plasma membranes and mitochondrial function. researchgate.net
The methodology, often referred to as the Boar Sperm Motility Inhibition (BSMI) assay, involves exposing fresh boar semen to different concentrations of the substance being tested. nih.gov The motility of the sperm is then assessed, typically using computer-assisted semen analysis (CASA) or microscopic visual inspection. nih.govmycotoxinsite.com A decrease in sperm motility compared to a control sample indicates a toxic effect. mdpi.com The results can be quantified by determining the EC₅₀ value, which is the concentration of the toxin that causes a 50% decrease in sperm motility. nih.gov
This assay is considered a rapid, cost-effective, and sensitive method for evaluating the toxicity of fungal and bacterial toxins. nih.govresearchgate.net While direct studies testing Ophiobolin A with this specific assay are not prominent, the system has been validated for a range of mycotoxins that can contaminate animal feed, affecting boar fertility and semen quality. mycotoxinsite.commdpi.com Given that Ophiobolin A is a known phytotoxin and mycotoxin, the boar sperm test system represents a relevant and specialized bioassay for assessing its potential effects on cell motility and membrane integrity, which are crucial aspects of its toxicological profile. nih.govrsc.org
| Assay | Principle | Endpoint Measured | Relevance for Ophiobolin A | Reference |
| Boar Sperm Motility Inhibition Assay (BSMI) | Toxin-induced impairment of spermatozoa function. | Percentage of motile sperm, progressive motility, velocity. | A sensitive biosensor for mycotoxin activity, assessing effects on cell motility and membrane integrity. | nih.govresearchgate.net |
| Computer-Assisted Semen Analysis (CASA) | Automated analysis of sperm motility and kinetics. | Quantitative data on sperm movement patterns. | Provides objective and detailed evaluation for the BSMI assay. | mycotoxinsite.comporkgateway.org |
Future Research Directions and Perspectives on Ophiobolin a
Elucidating Undiscovered Mechanisms of Action
While some mechanisms of action for Ophiobolin A have been proposed, a complete understanding of how it exerts its effects, especially its selective toxicity towards certain cancer cells, is still an active area of research. Ophiobolin A has been shown to induce a non-apoptotic form of cell death, referred to as paraptosis, in glioblastoma cells. researchgate.netmdpi.comresearchgate.netutrgv.edu This paraptosis-like cell death is accompanied by the dilation of the endoplasmic reticulum (ER) and mitochondria. researchgate.netutrgv.edu One proposed mechanism involves the covalent modification of intracellular proteins and lipids through pyrrolylation of primary amine groups, such as lysine (B10760008) residues and phosphatidylethanolamine (B1630911). researchgate.netnih.govmdpi.comresearchgate.netnih.gov This modification can lead to lipid bilayer destabilization and disruption of intracellular thiol homeostasis, contributing to ER stress. oncotarget.comnih.gov Future research aims to fully elucidate the cascade of events triggered by these modifications and identify other potential pathways involved in Ophiobolin A-induced cell death. oncotarget.com
Identification of Novel Intracellular Targets
Identifying the specific intracellular targets with which Ophiobolin A interacts is crucial for understanding its precise mechanisms and for rational drug design. While phosphatidylethanolamine (PE) has been identified as a molecular target, with the formation of PE-Ophiobolin A adducts contributing to cytotoxicity through membrane destabilization, other protein targets are also suspected. oncotarget.comnih.govresearchgate.netnih.govcore.ac.uk Research suggests that Ophiobolin A may covalently modify free thiol groups on intracellular proteins, disrupting thiol homeostasis. oncotarget.com Preliminary studies have also indicated potential interaction with calmodulin, particularly in the context of inhibiting K-ras4B activity in cancer stem cells. oncotarget.comcancerbiomed.org Proteomic studies are being utilized to identify proteins that interact with Ophiobolin A, particularly in cancer cells exhibiting sensitivity to the compound. biorxiv.org Further research is needed to definitively identify and validate all relevant intracellular targets. nih.gov
Rational Design of New Ophiobolin Analogues with Enhanced Selectivity and Potency
The rational design of Ophiobolin A analogues is a key area for future development, aiming to improve its therapeutic profile by enhancing selectivity for cancer cells and increasing potency while potentially reducing off-target effects. txst.edubiomedres.us Structural modifications of natural products like Ophiobolin A can lead to analogues with altered physicochemical, pharmacokinetic, and pharmacodynamic properties. biomedres.usfrontiersin.org Studies have shown that dimeric and trimeric analogues of Ophiobolin A unsaturated esters can possess significantly enhanced antiproliferative potencies compared to their monomeric counterparts. mdpi.comtxst.edu Rational design approaches involve analyzing the structure-activity relationships of existing ophiobolins and designing new compounds with specific structural features intended to optimize interactions with identified targets and improve drug-like properties. nih.govnih.govbbau.ac.in
Integration with Combinatorial Therapeutic Strategies
Exploring the integration of Ophiobolin A with other therapeutic agents in combinatorial strategies holds significant promise, particularly for overcoming drug resistance and targeting heterogeneous cancer cell populations, including cancer stem cells (CSCs). researchgate.netresearchgate.net Given that Ophiobolin A can induce cell death in apoptosis-resistant cancer cells, combining it with pro-apoptotic agents or other drugs targeting different survival pathways could lead to synergistic effects. oncotarget.commdpi.comresearchgate.net Combinatorial approaches are increasingly being explored to address the complexity of cancer, where targeting multiple nodes in signaling pathways can circumvent drug resistance mechanisms. cancerbiomed.orgmdpi.com Future research will investigate specific drug combinations involving Ophiobolin A to determine their efficacy and the underlying mechanisms of synergy.
Advancements in Biosynthetic Engineering for Sustainable Production
Advancements in biosynthetic engineering are crucial for developing sustainable and scalable methods for producing Ophiobolin A and its analogues. As a natural product derived from fungi, traditional extraction methods may face limitations in yield and consistency. Synthetic biology approaches, such as engineering microorganisms like Saccharomyces cerevisiae, are being explored for the de novo biosynthesis of ophiobolins. nih.govsustainablemanufacturingexpo.commdpi.com Metabolic engineering strategies can enhance the expression of key biosynthetic genes and optimize the supply of precursors, leading to improved yields. nih.gov This area of research aims to establish efficient cell factories for the production of ophiobolin skeletons and oxidized derivatives, providing a more reliable and potentially cost-effective source for research and therapeutic development. nih.govnih.govthermofisher.com
Q & A
Q. How can researchers enhance the reproducibility of Ophiobolin A studies in interdisciplinary collaborations?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share protocols on platforms like Protocols.io and use electronic lab notebooks with version control. Cross-validate key findings in independent labs using blinded sample analysis .
Key Methodological Tables
Table 1. Frameworks for Structuring Ophiobolin A Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
